Cas no 1210279-13-2 (3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide structure](https://ja.kuujia.com/scimg/cas/1210279-13-2x500.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide 化学的及び物理的性質
名前と識別子
-
- Z384586682
- EN300-26594372
- 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide
- 1210279-13-2
- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide
- AKOS034267879
-
- インチ: 1S/C20H27N3O3S/c1-6-26-17-9-7-15(11-18(17)25-4)12-21-19(24)10-8-16-13(2)22-20(27-5)23-14(16)3/h7,9,11H,6,8,10,12H2,1-5H3,(H,21,24)
- InChIKey: KBSOCGJFLRZHSB-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NC(C)=C(C(C)=N1)CCC(NCC1C=CC(=C(C=1)OC)OCC)=O
計算された属性
- せいみつぶんしりょう: 389.17731291g/mol
- どういたいしつりょう: 389.17731291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 98.6Ų
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594372-0.05g |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide |
1210279-13-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamideに関する追加情報
3-[4,6-Dimethyl-2-(Methylsulfanyl)Pyrimidin-5-Yl]-N-[(4-Ethoxy-3-Methoxyphenyl)Methyl]Propanamide: A Comprehensive Overview
The compound with CAS No. 1210279-13-2, known as 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyrimidine ring system substituted with methyl groups at positions 4 and 6, a methylsulfanyl group at position 2, and a propanamide substituent at position 5. Additionally, the molecule features a methoxy and ethoxy substitution pattern on the phenyl ring attached to the propanamide group.
Recent studies have highlighted the potential of pyrimidine derivatives as promising candidates for the development of novel therapeutic agents. The methylsulfanyl group in this compound is particularly interesting due to its ability to modulate the electronic properties of the pyrimidine ring, which can enhance binding affinity to target proteins. Furthermore, the presence of methoxy and ethoxy groups on the phenyl ring introduces additional electronic and steric effects, which can influence the compound's pharmacokinetic properties such as solubility, permeability, and bioavailability.
One of the most notable aspects of this compound is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide exhibits significant inhibitory activity against key inflammatory pathways, including cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB). These findings suggest that the compound could be a valuable addition to the arsenal of anti-inflammatory drugs currently available on the market.
In addition to its anti-inflammatory properties, this compound has also shown promise in the field of neurodegenerative diseases. Research indicates that it may possess neuroprotective effects by modulating oxidative stress and apoptosis pathways. The propanamide group in the molecule plays a critical role in stabilizing interactions with target proteins involved in these processes. This dual functionality underscores the versatility of this compound as a potential therapeutic agent.
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring system through condensation reactions and subsequent functionalization with substituents such as methylsulfanyl and methoxy groups. The final step involves coupling reactions to introduce the propanamide moiety onto the pyrimidine core.
From an industrial perspective, this compound represents an innovative advancement in medicinal chemistry. Its unique structure allows for fine-tuning of pharmacodynamic properties such as potency, selectivity, and toxicity profiles. This makes it an attractive candidate for further preclinical development and eventual clinical trials.
In conclusion, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yll-N-(4-EthOxy)-3-MeThOxyPhenYlMeThYLProPAnAmIde (CAS No. 1210279132) stands out as a compelling example of how structural modifications can lead to molecules with exceptional biological activity. With its potential applications in anti-inflammatory therapy and neurodegenerative disease management, this compound is poised to make a significant impact in the field of drug discovery.
1210279-13-2 (3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide) 関連製品
- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)
- 32084-59-6(6-Bromoquinazolin-4-ol)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)
- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)




